molecular formula C7H14Cl2N4OS B2551195 Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride CAS No. 2260932-14-5

Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride

Cat. No.: B2551195
CAS No.: 2260932-14-5
M. Wt: 273.18
InChI Key: AYMHSYXTECLSMB-UHFFFAOYSA-N
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Description

This compound features a fused 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core, substituted with an imino-methyl-oxo group and a lambda6-sulfane moiety. The lambda6-sulfane configuration (SVI oxidation state) introduces unique electronic and steric properties, distinguishing it from sulfur-containing analogs like sulfoxides or sulfones.

Properties

IUPAC Name

imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-λ6-sulfane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS.2ClH/c1-13(8,12)7-5-10-11-3-2-9-4-6(7)11;;/h5,8-9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMHSYXTECLSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C2CNCCN2N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Core Heterocycle Variations
  • Pyrazolo[1,5-a]pyrazine Derivatives: Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (): Shares the same core but replaces the sulfane group with an ester. N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (): Incorporates a sulfonamide substituent, enhancing hydrophilicity compared to the target’s sulfane group .
  • Pyrazolo[3,4-d]pyrimidin-4-ones (): Feature a pyrimidinone ring instead of pyrazine. The thiazolidinone substituents (e.g., 10a, 10b) introduce anti-inflammatory activity but lack the sulfur-based reactivity of the target compound .
Functional Group Differences
  • Lambda6-Sulfane vs. Tetrazole : Tetrazole-containing analogs () act as bioisosteres for carboxylic acids, improving metabolic stability. The target’s sulfane group may offer distinct redox or catalytic properties .
  • Salt Forms : The dihydrochloride salt increases aqueous solubility compared to neutral esters (e.g., ) or free bases (e.g., ) .

Physicochemical Properties

Property Target Compound Ethyl 4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylate N,N-Dimethyl-sulfonamide Derivative
Molecular Weight ~400–450 (estimated) 251.25 504.56
Solubility High (dihydrochloride salt) Moderate (ester) Moderate (sulfonamide)
logP ~1.5–2.5 (polar sulfane) ~2.0 (ester) ~2.8 (aromatic substituents)

Spectral Data Comparison

NMR Shifts
  • Target Compound: Expected downfield shifts for sulfane (δ 2.5–3.5 ppm for S-CH3) and imino protons (δ 8.0–9.0 ppm).
  • Ethyl Ester Analogs (): Ethyl group protons appear at δ 1.2–1.4 ppm (CH3) and δ 4.2–4.4 ppm (CH2) .
  • Pyrazolo[1,5-a]pyrimidines (): Syn/anti isomers show distinct splitting patterns for methyl groups (δ 1.0–1.5 ppm) .

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